Bisperoxovanadium (HOpic)
Description
Historical Context of Peroxovanadium Complexes in Biological Investigations
The investigation of peroxovanadium complexes in biological research has a rich history. These compounds, formed by the reaction of vanadate (B1173111) with hydrogen peroxide, have been recognized for their strong oxidizing capabilities. researchgate.net This reactivity has made them valuable in synthetic chemistry for the selective oxidation of various substrates. researchgate.net
In the biological realm, early research demonstrated that while vanadate and hydrogen peroxide individually exhibit weak insulin-like effects, their combination results in a synergistic and potent insulin-mimetic action. researchgate.net This enhancement is attributed to the formation of peroxovanadium species in aqueous solutions. researchgate.net Further studies have synthesized and characterized a range of peroxovanadium compounds, revealing them to be powerful inhibitors of protein tyrosine phosphatases (PTPs). researchgate.netnih.gov This inhibitory action is a key mechanism behind their biological effects. nih.gov The exploration of different ancillary ligands attached to the peroxovanadium core has been a strategy to fine-tune the potency and selectivity of these inhibitors. nih.gov
Significance of Vanadium in Biological Signal Transduction Research
Vanadium compounds have been instrumental as pharmacological tools for dissecting complex signal transduction pathways. nih.gov Their ability to modulate the phosphorylation state of proteins by inhibiting protein tyrosine phosphatases (PTPs) has been a central theme of this research. nih.gov PTPs are crucial regulators of signaling cascades, and their inhibition by vanadium compounds can prolong and enhance phosphotyrosine signals, affecting processes like cell growth, proliferation, and apoptosis. nih.govresearchgate.net
The insulin-mimetic properties of vanadium are a prominent example of its impact on signal transduction. researchgate.net Vanadium compounds can activate the insulin (B600854) receptor kinase and influence downstream components of the insulin signaling pathway. nih.govbio-gems.com Beyond PTPs, vanadium has been shown to affect other enzyme families, such as kinases, which are also central to cellular signaling. nih.gov The complex chemistry of vanadium, which allows it to exist in various oxidation states and form a multitude of complexes, contributes to its diverse biological activities. mdpi.combohrium.com This chemical versatility makes vanadium a unique element for probing the intricate networks of biological signal transduction. nih.gov
Overview of Bisperoxovanadium (HOpic) as a Research Probe
Bisperoxovanadium (HOpic), also known as bpV(HOpic), is a specific peroxovanadium compound that has gained prominence as a highly potent and selective research probe. selleckchem.comnih.gov Its primary and most studied function is the potent inhibition of the tumor suppressor phosphatase and tensin homolog (PTEN). nih.govselleckchem.comresearchgate.net PTEN is a dual-specificity phosphatase that plays a critical role in regulating the PI3K/AKT/mTOR signaling pathway, a cascade fundamental to cell growth, survival, and proliferation. nih.govmdpi.com
Research has shown that bpV(HOpic) inhibits PTEN at nanomolar concentrations, making it a powerful tool for studying the consequences of PTEN inactivation. nih.govselleckchem.com Studies have demonstrated that bpV(HOpic) is significantly more potent against PTEN compared to other protein tyrosine phosphatases like PTP-1B and PTP-β. selleckchem.comnih.gov This selectivity is crucial for attributing observed biological effects specifically to the inhibition of PTEN. nih.gov For instance, bpV(HOpic) has been used to investigate the role of PTEN in processes such as myoblast migration, nerve regeneration, and apoptosis. selleckchem.comnih.govmdpi.com Its ability to reversibly inhibit PTEN allows researchers to transiently upregulate the PI3K/AKT/mTOR pathway and study the downstream consequences. nih.gov
Table 1: Investigated Compounds
| Compound Name | Abbreviation/Synonym |
| Bisperoxovanadium (5-hydroxypyridine-2-carboxylic acid) | Bisperoxovanadium (HOpic), bpV(HOpic) |
| Vanadate | - |
| Hydrogen Peroxide | H₂O₂ |
| Bisperoxovanadium (1,10-phenanthroline) | bpV(phen) |
| Bisperoxovanadium (picolinate) | bpV(pic) |
| Phosphatase and tensin homolog | PTEN |
| Protein Tyrosine Phosphatase 1B | PTP-1B |
| Protein Tyrosine Phosphatase β | PTP-β |
| Protein Kinase B | AKT |
Table 2: Research Findings on Bisperoxovanadium (HOpic)
| Finding | Significance | Research Context |
| Potent inhibitor of PTEN with an IC₅₀ of 14 nM. selleckchem.com | Demonstrates high potency for its primary target. | Biochemical assays measuring enzyme inhibition. |
| IC₅₀ for PTP-β and PTP-1B are ~350- and ~1800-fold higher than for PTEN, respectively. selleckchem.com | Highlights the selectivity of bpV(HOpic) for PTEN over other phosphatases. | Comparative enzyme inhibition studies. |
| Inhibition of PTEN leads to increased phosphorylation of AKT. nih.govresearchgate.net | Confirms the mechanism of action in cellular systems by showing activation of a key downstream target. | Western blot analysis in cell culture experiments. |
| Used to study the role of PTEN in cell migration, apoptosis, and nerve regeneration. nih.govresearchgate.netmdpi.com | Illustrates its application as a tool to elucidate the function of PTEN in various biological processes. | In vitro and in vivo experimental models. |
Structure
2D Structure
Properties
Molecular Formula |
C6H9K2NO8V |
|---|---|
Molecular Weight |
352.28 g/mol |
IUPAC Name |
dipotassium;6-carboxypyridin-3-olate;hydrogen peroxide;vanadium;hydroxide |
InChI |
InChI=1S/C6H5NO3.2K.2H2O2.H2O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;1H2;/q;2*+1;;;;/p-2 |
InChI Key |
DCISRTLOMUPZNO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=NC=C1[O-])C(=O)O.[OH-].OO.OO.[K+].[K+].[V] |
Origin of Product |
United States |
Molecular Interactions of Bisperoxovanadium Hopic with Biological Macromolecules
Protein Interactions and Binding Dynamics
General Considerations for Vanadium Complex Interactions with Proteins in Biological Systems
When introduced into a biological system, vanadium compounds are not static entities. They undergo a series of chemical transformations, including hydrolysis, ligand exchange, and redox reactions, which are heavily dependent on the pH, the concentration of the vanadium species, and the presence of other potential ligands in the environment. mdpi.comscilit.com Consequently, the vanadium species that ultimately binds to a protein may differ significantly from the compound that was initially administered. nih.gov
Binding Affinity and Specificity with Serum Proteins (e.g., Bovine Serum Albumin, Transferrin)
Serum proteins, particularly albumin and transferrin, are major carriers for many metal ions and their complexes in the bloodstream. mdpi.comresearchgate.net The study of vanadium complexes' interactions with these proteins is highly relevant to understanding their transport, bioavailability, and pharmacokinetics. researchgate.net Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural similarity to Human Serum Albumin (HSA). biointerfaceresearch.comnih.gov
Binding studies with serum proteins are critical because interactions in the bloodstream can lead to the dissociation of the original vanadium complex. mdpi.com Research indicates that transferrin is often a stronger binder for vanadium than albumin. mdpi.com The interaction with these transport proteins can result in the displacement of the original ligands, with the protein itself becoming a new, dominant ligand that facilitates transport to target cells. mdpi.com Techniques such as fluorescence spectroscopy and UV-Vis absorption are commonly employed to investigate the binding affinity and determine key parameters like binding constants (Kb). biointerfaceresearch.comnih.govnih.gov High Kb values suggest a strong binding interaction, indicating that the complex can be efficiently transported by the protein in vivo. nih.gov
Influence of pH and Ligand Environment on Protein Binding Characteristics
The chemical environment, especially pH, plays a critical role in the speciation of vanadium complexes and their subsequent protein interactions. mdpi.com For instance, the protonation state of amino acid residues on a protein's surface, such as histidine, can change with pH, thereby altering their ability to coordinate with a vanadium center. researchgate.net
Studies on various oxidovanadium(IV) complexes have shown that pH influences the very nature of the binding. nih.govnih.gov At a lower pH (e.g., 4.0-4.5), covalent binding to protein residues like aspartic acid may be favored, whereas at physiological pH (e.g., 7.0-7.5), non-covalent interactions may become more prevalent. nih.govnih.gov The ancillary ligands attached to the vanadium core also significantly impact reactivity. nih.gov The nature of the ligand can dictate the complex's stability and its propensity for ligand substitution reactions, which are fundamental to its ability to bind to new sites on a protein. nih.gov Research has demonstrated that different vanadium-containing fragments, resulting from the partial dissociation of the parent complex, can bind to a protein simultaneously, a process heavily influenced by the surrounding solution chemistry. nih.gov
Nucleic Acid Interactions and Binding Modes
The interaction with DNA is another critical aspect of the biological activity of many metal complexes. Bisperoxovanadium compounds, in particular, have been noted for their ability to cleave DNA, a property linked to their therapeutic potential. nih.gov Studies on Bisperoxovanadium (HOpic) have shown that it can influence DNA integrity and repair processes, signifying a substantial interaction with nucleic acids or related cellular machinery. nih.gov
Comprehensive DNA Binding Studies
A variety of biophysical techniques are employed to comprehensively study the binding of compounds like Bisperoxovanadium (HOpic) to DNA. Each method provides unique insights into the nature and strength of the interaction.
Electronic Absorption Titration: This technique monitors changes in the UV-Visible spectrum of the compound as increasing amounts of DNA are added. nih.gov Changes in absorbance (hyperchromism or hypochromism) and shifts in wavelength can indicate an interaction. nih.gov These titration data can be used to calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA.
Fluorescence Quenching: If the compound is fluorescent, its emission intensity may decrease (quench) upon binding to DNA. This quenching can be analyzed to understand the binding mechanism.
Circular Dichroism (CD): CD spectroscopy is highly sensitive to the secondary structure of DNA. nih.govnih.gov The characteristic CD spectrum of B-form DNA can be perturbed upon the binding of a small molecule. mdpi.com Significant changes in the CD signal can indicate conformational changes in the DNA helix, providing clues about the binding mode (e.g., intercalation vs. groove binding). nih.govspringernature.com
Viscosity Measurements: The viscosity of a DNA solution is sensitive to changes in the length of the DNA helix. A significant increase in viscosity upon the addition of a compound is a classic indicator of an intercalative binding mode, where the molecule inserts itself between DNA base pairs, causing the helix to lengthen and become more rigid. nih.gov
Atomic Force Microscopy (AFM): AFM is a powerful imaging technique that allows for the direct visualization of DNA molecules and their complexes at the nanoscale. It can reveal changes in DNA morphology, such as bending, looping, or strand cleavage, induced by the binding of a compound.
Interactive Table: Techniques for DNA Binding Analysis
| Technique | Principle | Information Gained |
| Electronic Absorption Titration | Measures changes in the UV-Vis absorbance of the compound upon addition of DNA. | Binding mode (hypochromism/hyperchromism), Binding constant (Kb). nih.gov |
| Fluorescence Quenching | Measures the decrease in fluorescence intensity of a compound upon binding to DNA. | Binding mechanism, accessibility of the bound compound. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light, which is sensitive to DNA conformation. | Conformational changes in DNA secondary structure, binding mode. nih.govnih.gov |
| Viscosity Measurements | Measures changes in the flow resistance of a DNA solution. | Primary indicator for intercalation (significant viscosity increase). nih.gov |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging. | Direct visualization of DNA-compound complexes and structural changes. |
Characterization of DNA Interaction Modes
The data from the aforementioned studies are used to characterize how a compound physically associates with the DNA double helix. The primary non-covalent binding modes include:
Groove Binding: Molecules may fit snugly into the minor or major grooves of the DNA helix. nih.govgeneseo.edursc.org This interaction is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions with the walls of the groove. rsc.orggsu.edu Minor groove binding is common for crescent-shaped molecules that can conform to the curvature of the groove. nih.gov
Partial Intercalation: This mode involves the insertion of a part of the molecule, typically a planar aromatic ring system, between the DNA base pairs. This is distinct from classical intercalation where the entire molecule is inserted.
Surface Association: This involves electrostatic interactions between a positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. nih.gov This mode is often the initial step before a more specific interaction, like groove binding or intercalation, occurs. rsc.org
For bisperoxovanadium compounds, their known ability to induce DNA cleavage suggests a close association with the DNA helix, potentially involving intercalative or groove binding modes that position the reactive vanadium center appropriately to damage the sugar-phosphate backbone. nih.govnih.gov
Mechanisms of DNA Cleavage Activity (e.g., Oxidative Cleavage, Photoinduced Processes via Singlet Oxygen Generation)
The interaction of bisperoxovanadium complexes with DNA is multifaceted, with related compounds demonstrating the ability to induce DNA cleavage through various mechanisms. Generally, these mechanisms can be categorized as oxidative cleavage and photoinduced processes. Oxidative cleavage often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the deoxyribose backbone or the nucleotide bases, leading to strand breaks.
Photoinduced processes represent another pathway for DNA damage. Certain vanadium complexes, when exposed to light (such as UV-A), can become activated and generate highly reactive species like singlet oxygen (¹O₂). Singlet oxygen is known to preferentially oxidize guanine (B1146940) residues in DNA, leading to the formation of 8-oxoguanine, a common form of oxidative DNA damage that can result in mutations or strand cleavage.
However, research specifically concerning Bisperoxovanadium (HOpic), often abbreviated as bpV(HOpic), reveals a more complex role in the context of DNA damage. Studies investigating its effects in combination with ionizing radiation (IR) have shown that bpV(HOpic) can have a protective effect, reducing DNA damage and promoting repair. researchgate.netnih.gov In irradiated cells, pretreatment with bpV(HOpic) leads to a significant reduction in DNA double-strand breaks (DSBs), which are among the most lethal forms of DNA damage. researchgate.net This protective effect is observed through a decrease in the formation of γ-H2AX foci, which are markers for DSBs. researchgate.net The findings suggest that bpV(HOpic) ameliorates oxidative stress and enhances DNA repair pathways, thereby conferring a protective effect against radiation-induced DNA damage. researchgate.netnih.gov
Table 1: Research Findings on bpV(HOpic) and Ionizing Radiation (IR)-Induced DNA Damage
| Experimental Model | Treatment | Key Finding | Implication | Reference |
|---|---|---|---|---|
| NIH-3T3 cells | 100 nmol/L bpV(HOpic) + 4 Gy IR | Significant reduction in γ-H₂AX foci formation. | bpV(HOpic) reduces the number of DNA double-strand breaks. | researchgate.net |
| HEK cells | 100 nmol/L bpV(HOpic) + IR | Decreased formation of 53BP-1 foci. | Confirms reduction in DNA double-strand break sites. | researchgate.net |
| In-vitro & In-vivo | bpV(HOpic) + IR | Faster and improved DNA repair kinetics observed. | bpV(HOpic) promotes cellular DNA repair mechanisms. | researchgate.netnih.gov |
| C57BL/6 mice | bpV(HOpic) + IR | Confers survival advantage against IR-induced mortality. | Protective effect is mediated by inducing antioxidant defense and DNA repair pathways. | researchgate.netnih.gov |
Research into RNA Interaction
While the interaction of Bisperoxovanadium (HOpic) with proteins and DNA has been a subject of targeted research, its direct interaction with ribonucleic acid (RNA) is less characterized in the scientific literature. However, studies on the constituent components of such complexes, namely oxovanadium ions, provide significant insight into potential interactions. In biological solutions, peroxovanadium complexes can exist in equilibrium with various species, including free oxovanadium ions (VO²⁺ and VO₃⁻).
Research has demonstrated that these oxovanadium ions can directly bind to transfer RNA (tRNA). nih.gov Structural analyses using techniques like Fourier transform infrared spectroscopy have identified the specific binding sites on the tRNA molecule. The divalent cation VO²⁺ has been shown to interact with the guanine, adenine (B156593) (N7), and uracil (B121893) (O2) bases, as well as with the phosphate groups of the RNA backbone. nih.gov The monovalent anion VO₃⁻ exhibits weaker binding, primarily interacting with guanine and adenine bases without significant interaction with the phosphate backbone. nih.gov These studies indicate that while no major conformational change in the tRNA structure is induced, aggregation of the biopolymer can occur at higher concentrations of oxovanadium. nih.gov
Table 2: Interaction of Oxovanadium Ions with Transfer RNA (tRNA)
| Ion Species | Binding Sites on tRNA | Apparent Binding Constant (K) | Effect on tRNA Structure | Reference |
|---|---|---|---|---|
| VO²⁺ | Guanine (G) | KG = 8.9 (±1.2) x 10⁴ M⁻¹ | No conformational transition observed. | nih.gov |
| Uracil (U) | KU = 3.4 (±0.85) x 10⁴ M⁻¹ | nih.gov | ||
| Adenine (N7) | Not quantified | nih.gov | ||
| Backbone Phosphate (PO₂) | Not quantified | nih.gov | ||
| VO₃⁻ | Guanine, Adenine | K = 4.6 (±0.95) x 10⁴ M⁻¹ | No conformational transition observed. | nih.gov |
Interaction with Cellular Lipid Components and Membrane Structures
Bisperoxovanadium (HOpic) interacts significantly with cellular lipid components, primarily through its potent inhibition of the enzyme Phosphatase and Tensin Homolog (PTEN). researchgate.net PTEN is a crucial phosphatase that acts on a specific membrane-bound phospholipid, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This interaction is central to the regulation of the vital PI3K/AKT signaling pathway, which governs numerous cellular processes.
The cell membrane is not merely a passive barrier but contains lipid second messengers like PIP3 that are critical for signal transduction. PTEN's function is to dephosphorylate PIP3 at the 3' position of the inositol (B14025) ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action terminates the signaling cascade initiated by Phosphoinositide 3-kinase (PI3K).
By inhibiting PTEN, bpV(HOpic) prevents the dephosphorylation of PIP3. nih.gov This leads to an accumulation of PIP3 at the plasma membrane, which then serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). nih.gov The recruitment and subsequent activation of AKT at the cell membrane triggers a downstream signaling cascade that influences cell survival, growth, and proliferation. Therefore, the primary interaction of bpV(HOpic) with cellular lipid components is an indirect but powerful modulation of a key membrane-bound phosphoinositide, which has profound consequences for cellular signaling. nih.gov
Table 3: Key Molecules in the bpV(HOpic)-Mediated Interaction with Membrane Lipids
| Molecule | Type | Cellular Location | Role in Pathway | Effect of bpV(HOpic) |
|---|---|---|---|---|
| bpV(HOpic) | Small Molecule Inhibitor | Extracellular/Intracellular | Inhibits PTEN. | Initiates the signaling modulation. |
| PTEN | Enzyme (Phosphatase) | Cytoplasm, Plasma Membrane | Dephosphorylates PIP3 to PIP2. | Activity is inhibited. |
| PIP3 | Phospholipid | Inner leaflet of Plasma Membrane | Second messenger; docks AKT. | Accumulates at the membrane. |
| PI3K | Enzyme (Kinase) | Cytoplasm, recruited to Membrane | Phosphorylates PIP2 to create PIP3. | Activity is unopposed by PTEN. |
| AKT | Enzyme (Kinase) | Cytoplasm, recruited to Membrane | Downstream signaling for cell survival. | Recruited to membrane and activated. |
Enzymatic Inhibition and Molecular Mechanisms of Bisperoxovanadium Hopic Action
Protein Tyrosine Phosphatase (PTP) Inhibition Kinetics and Selectivity
Bisperoxovanadium (HOpic), often abbreviated as bpV(HOpic), is a potent inhibitor of Phosphatase and Tensin Homolog (PTEN), a dual-specificity phosphatase. medchemexpress.comselleckchem.com Research has demonstrated that bpV(HOpic) exhibits significant selectivity for PTEN over other protein tyrosine phosphatases (PTPs) such as PTP-1B and PTP-β. selleckchem.comselleckchem.comselleck.co.jp The inhibitory potency of bpV(HOpic) is highlighted by its low nanomolar IC50 value for PTEN, which is the concentration required to inhibit 50% of the enzyme's activity. medchemexpress.comselleckchem.comselleckchem.com
Studies have shown that the IC50 of bpV(HOpic) for PTEN is 14 nM. selleckchem.comselleckchem.com In contrast, its inhibitory effects on other PTPs are substantially weaker. The IC50 values for PTP-β and PTP-1B are approximately 350-fold and 1800-fold higher, respectively, than the IC50 for PTEN. selleckchem.comselleckchem.comselleck.co.jp This indicates a strong preferential inhibition of PTEN by bpV(HOpic). The selectivity of bisperoxovanadium compounds for PTEN is influenced by the nature of their ligands. nih.govresearchgate.net Compounds with polar N,O ligands, such as bpV(HOpic), tend to favor the inhibition of PTEN. nih.govresearchgate.net It has been noted that bisperoxovanadium compounds are specific for inhibiting PTEN at concentrations 10- to 100-fold lower than those that inhibit other PTPs. nih.govresearchgate.net
Table 1: Inhibitory Potency (IC50) of Bisperoxovanadium (HOpic) against PTEN and other PTPs
| Enzyme | IC50 Value | Selectivity vs. PTEN |
|---|---|---|
| PTEN | 14 nM | - |
| PTP-β | ~4,900 nM (4.9 µM) | ~350-fold higher |
Note: IC50 values for PTP-β and PTP-1B are estimated based on the reported fold-difference relative to the PTEN IC50 value. selleckchem.comselleckchem.com
Peroxovanadium compounds, including bpV(HOpic), are recognized as potent inhibitors of protein tyrosine phosphatases (PTPs). nih.govnih.gov The underlying mechanism of inhibition involves the interaction of the peroxovanadium moiety with the active site of the PTP enzyme. PTPs are characterized by a critical cysteine residue within their active site, which acts as a nucleophile during the catalytic process. mdpi.com
The inhibitory action of peroxovanadium compounds stems from their ability to oxidize this essential catalytic cysteine residue. nih.govresearchgate.net This oxidation is an irreversible process, leading to the inactivation of the enzyme. nih.govresearchgate.net This mechanism contrasts with that of vanadate (B1173111) alone, which acts as a competitive inhibitor. nih.govresearchgate.net The formation of peroxovanadium species, through the combination of vanadate and hydrogen peroxide, results in compounds that are significantly more potent PTP inhibitors than vanadate by itself. nih.govnih.gov The potency of these compounds as PTP inhibitors has been correlated with their ability to stimulate the insulin (B600854) receptor kinase. nih.gov
Modulation of Key Intracellular Signal Transduction Pathways
Bisperoxovanadium (HOpic) is a well-documented activator of the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathway. nih.govnih.govnih.gov This activation is a direct consequence of its potent inhibition of PTEN. nih.govnih.govwikipedia.org PTEN functions as a crucial negative regulator of the PI3K/Akt pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.govarvojournals.org By inhibiting PTEN, bpV(HOpic) prevents the degradation of PIP3, leading to its accumulation. arvojournals.org
The increased levels of PIP3 facilitate the recruitment and activation of downstream kinases, most notably Akt (also known as Protein Kinase B). nih.govarvojournals.org The activation of Akt, in turn, initiates a signaling cascade that includes the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov Studies have shown that treatment with bpV(HOpic) leads to increased phosphorylation and activity of both Akt and the downstream mTOR effector, ribosomal protein S6. nih.govnih.gov This activation of the PI3K/Akt/mTOR pathway is fundamental to many of the cellular effects attributed to bpV(HOpic), including promoting cell survival and proliferation. nih.govwikipedia.org The pro-survival effects of bpV(HOpic) can be blocked by inhibitors of PI3K or mTOR, confirming that its mechanism of action is mediated through this pathway. nih.gov
In addition to its effects on the PI3K/Akt pathway, Bisperoxovanadium (HOpic) has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. medchemexpress.com Treatment with bpV(HOpic) can lead to the activation and increased phosphorylation of ERK1/2. medchemexpress.comselleckchem.comnih.gov This activation has been observed in various cell types, including myoblasts and neurons. medchemexpress.comselleckchem.comnih.gov
The activation of the MAPK/ERK pathway by bisperoxovanadium compounds can be associated with enhanced cell migration. medchemexpress.comselleckchem.com For instance, in C2C12 myoblasts, the enhanced migration induced by bpV(HOpic) is linked to the activation of both the PI3K/Akt and MAPK/ERK signaling pathways. medchemexpress.comselleckchem.com Some research suggests that the activation of ERK by bisperoxovanadium compounds may occur through an mTOR-dependent mechanism. nih.govresearchgate.net Furthermore, another bisperoxovanadium compound, bpV(phen), has been shown to induce strong and sustained activation of ERK. nih.gov This effect is thought to be related to the inhibition of a PTP involved in the negative regulation of MAP kinases. nih.govnih.gov The activation of ERK signaling by bpV(pic) has also been implicated in its protective effects against spinal cord injury through the regulation of autophagy. nih.gov
Peroxovanadium compounds, including bpV(HOpic), are known for their insulin-mimetic properties, largely due to their ability to potently inhibit PTPs that negatively regulate the insulin signaling cascade. nih.govbio-gems.com A key event in insulin signaling is the activation of the insulin receptor tyrosine kinase (IRK). nih.govnih.gov Peroxovanadium compounds enhance the activity of the IRK, leading to its autophosphorylation. nih.gov
This activation of the insulin receptor initiates a series of downstream signaling events. One critical step is the tyrosine phosphorylation of insulin receptor substrates (IRS), such as IRS-1. nih.govresearchgate.net The phosphorylation of IRS proteins creates docking sites for other signaling molecules, including PI3K, thereby propagating the insulin signal. nih.govresearchgate.netnih.gov
A major metabolic outcome of insulin signaling is the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, which facilitates glucose uptake into cells. nih.govresearchgate.net Studies with other vanadium complexes have demonstrated that they stimulate GLUT4 translocation by activating the tyrosine phosphorylation of the insulin receptor beta-subunit and IRS, followed by the activation of Akt. nih.govresearchgate.net This suggests that by modulating the initial steps of the insulin signaling pathway, including IRS-1 phosphorylation, bisperoxovanadium compounds can mimic the effects of insulin on glucose metabolism, such as promoting GLUT4 translocation. nih.govresearchgate.netnih.gov
Influence on Caspase Family and JAK/Stat Signaling Pathways
Bisperoxovanadium (HOpic), often abbreviated as bpV(HOpic), demonstrates a significant influence on key cellular signaling pathways, particularly those involved in apoptosis, such as the caspase family. Research indicates that bpV compounds can attenuate programmed cell death by inhibiting the activity of executioner caspases. Specifically, treatment with bisperoxovanadium has been shown to significantly reduce the activity of caspase-3, a pivotal enzyme in the apoptotic cascade.
In a study investigating neuronal protection following spinal cord injury, treatment with a bisperoxovanadium compound resulted in a notable decrease in injury-induced caspase-3 activity. The activity, which had increased by 67.1% after injury, was reduced by 27.3% following treatment, bringing it to levels comparable to those in uninjured sham animals nih.gov. This anti-apoptotic effect is further supported by findings in radiobiology, where pretreatment with bpV(HOpic) protected cells from radiation-induced apoptosis. Irradiated cells showed a nearly threefold higher level of cleaved caspase-3 compared to cells pretreated with bpV(HOpic) (a 4.5-fold increase versus a 1.6-fold increase, respectively) nih.gov. This protective mechanism involves the modulation of pro- and anti-apoptotic proteins, with bpV(HOpic) treatment leading to a reduction in the pro-apoptotic protein Bax and an increase in the pro-survival protein Bcl-xL nih.gov.
The table below summarizes the observed effects of bisperoxovanadium compounds on caspase-3 activity in different experimental models.
| Experimental Model | Condition | Treatment | Observed Effect on Caspase-3 Activity | Reference |
| In vivo Spinal Cord Injury | Traumatic Injury | bpV compound | Significant reduction (27.3%) in injury-induced activity. | nih.gov |
| In vitro Cell Culture | Ionizing Radiation | bpV(HOpic) | Nearly threefold reduction in cleaved caspase-3 levels compared to radiation alone. | nih.gov |
Conversely, the direct influence of Bisperoxovanadium (HOpic) on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is not extensively documented in the current scientific literature. While the JAK/STAT pathway is a crucial regulator of cellular proliferation, differentiation, and immune response, its specific modulation by bpV(HOpic) remains an area requiring further investigation.
AMP-activated Protein Kinase (AMPK) Activation
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation typically occurs in response to an increase in the cellular AMP/ATP ratio, signaling a low energy state. This activation triggers a cascade of events aimed at restoring energy homeostasis. While direct studies detailing the activation of AMPK by Bisperoxovanadium (HOpic) are limited, research on other vanadium-containing compounds suggests a potential for interaction with this pathway.
A study on a vanadium-protein complex demonstrated its ability to inhibit adipocyte differentiation by activating the LKB1/AMPK signaling pathway nih.gov. LKB1 is a primary upstream kinase that phosphorylates and activates AMPK nih.gov. The study found that the vanadium complex up-regulated the phosphorylation of both LKB1 and AMPKα nih.gov. This finding, although not specific to bpV(HOpic), establishes a precedent for vanadium compounds modulating this key metabolic regulator. The activation of AMPK is known to inhibit the expression of downstream transcription factors involved in lipogenesis, such as PPARγ and C/EBPα nih.gov.
The general mechanisms of AMPK activation include:
Allosteric activation by AMP binding.
Phosphorylation of a threonine residue (Thr172) within the catalytic subunit by an upstream kinase, such as LKB1 nih.gov.
Inhibition of dephosphorylation , which protects the activated state.
Given that some natural compounds and pharmacological agents activate AMPK by inhibiting mitochondrial ATP production and thereby increasing the AMP/ATP ratio, and considering the redox-active nature of vanadium compounds, it is plausible that peroxovanadium species could influence AMPK activity, though the precise mechanisms require dedicated study nih.gov.
Induction of Oxidative Stress and Redox Modulation
Reactive Oxygen Species (ROS) Generation Mechanisms (e.g., Fenton-type Reactions, Bioreduction via Glutathione and Flavoenzymes, Interactions with Mitochondria)
Vanadium compounds, including peroxovanadium species, are known to induce the formation of reactive oxygen species (ROS) through several distinct mechanisms, contributing to cellular oxidative stress.
Fenton-type Reactions: Vanadium can participate in Fenton-like chemistry, a process that generates highly reactive hydroxyl radicals (HO•). In this reaction, the reduced form of vanadium, V(IV) (vanadyl), reacts with hydrogen peroxide (H₂O₂) to produce the oxidized form, V(V) (vanadate), a hydroxide (B78521) ion, and a hydroxyl radical mdpi.comnih.gov. This catalytic cycle can be sustained within the cell as V(V) can be reduced back to V(IV) by cellular reductants, perpetuating ROS production nih.gov.
Bioreduction: The intracellular environment provides reducing agents that can convert V(V) to the more reactive V(IV) state. Glutathione (GSH), a major cellular antioxidant, and flavoenzymes utilizing cofactors like NADPH can facilitate this reduction. This bioreduction process, while a part of the cell's defense system, can paradoxically contribute to ROS generation by making V(IV) available for Fenton-like reactions mdpi.com. The reduction of vanadate by NADPH, for instance, can lead to the formation of both vanadyl and a superoxide (B77818) radical, which is then converted to H₂O₂ nih.gov.
Interactions with Mitochondria: Mitochondria are a primary site of intracellular ROS production. Vanadium compounds can interact with the mitochondrial electron transport chain, disrupting normal electron flow and leading to electron leakage. This leakage results in the incomplete reduction of oxygen and the formation of superoxide anions nih.gov. Studies have shown that vanadium exposure can enhance ROS generation in mitochondria, impair respiratory chain complexes, and induce mitochondrial dysfunction, which further exacerbates oxidative stress digitellinc.com.
Effects on Glutathione (GSH) System and Direct Oxidation of Protein Thiols
Furthermore, bisperoxovanadium compounds have been shown to directly oxidize protein thiols (-SH groups) on cysteine residues. A prominent example is the inhibition of the tumor suppressor enzyme PTEN (Phosphatase and Tensin Homolog). BpV compounds inhibit PTEN's phosphatase activity by triggering the formation of a disulfide bond between two cysteine residues (C124 and C71) in its active site. This oxidative modification is a key mechanism of its action as a potent PTEN inhibitor.
Initiation and Consequences of Lipid Peroxidation (LPO)
The ROS generated by vanadium compounds can attack cellular macromolecules, with polyunsaturated fatty acids in cell membranes being particularly vulnerable. This attack initiates a chain reaction known as lipid peroxidation (LPO) mdpi.comnih.gov. The process involves the abstraction of a hydrogen atom from a fatty acid, creating a lipid radical that reacts with oxygen to form a lipid peroxyl radical. This radical can then propagate the chain reaction by attacking adjacent fatty acids.
The consequences of LPO are manifold and detrimental to cell structure and function:
Membrane Damage: LPO compromises the integrity of cellular and organellar membranes, altering their fluidity and permeability nih.gov.
Generation of Toxic Byproducts: The process generates a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which are themselves toxic and can react with other cellular components like proteins and DNA, causing further damage encyclopedia.pub.
Functional Impairment: Damage to mitochondrial membranes can impair cellular energy production, while damage to the plasma membrane can disrupt ion gradients and signaling processes.
Studies have consistently linked exposure to various vanadium compounds with increased levels of LPO markers, underscoring its role as a significant mechanism of vanadium-induced toxicity nih.gov.
Impact of Vanadium Oxidation State and Ligands on ROS Production Efficacy
The efficacy of vanadium compounds in generating ROS and inducing subsequent oxidative damage is highly dependent on their physicochemical properties, including the oxidation state of the vanadium center and the nature of the coordinating ligands.
Oxidation State: Both V(IV) and V(V) states are biologically relevant, but they exhibit different reactivities. V(IV) is generally considered more potent in producing ROS through Fenton-like reactions with H₂O₂ mdpi.com. However, V(V) can be readily reduced to V(IV) intracellularly, making it an indirect source of pro-oxidant activity. The relative pro-oxidant effect can vary; for instance, some studies have found V(IV) to produce a greater increase in ROS than V(V) mdpi.com.
Research on Interactions with Other Enzymes (e.g., Protein Kinases, ATPases, Peroxidases, Ribonucleases, Oxidoreductases)
Bisperoxovanadium (HOpic), noted as bpV(HOpic), is a synthetic compound containing vanadium that is recognized primarily for its potent inhibitory effects on certain enzymes. Its molecular mechanisms of action have been a subject of significant research, particularly concerning its role as a phosphatase inhibitor. This section details the known interactions of bpV(HOpic) and related bisperoxovanadium compounds with various classes of enzymes, focusing on research findings regarding protein kinases, ATPases, peroxidases, ribonucleases, and oxidoreductases.
Protein Kinases
The influence of Bisperoxovanadium(HOpic) on protein kinases is predominantly an indirect consequence of its potent inhibition of protein tyrosine phosphatases (PTPs), most notably the tumor suppressor Phosphatase and Tensin Homolog (PTEN). nih.govresearchgate.net By inhibiting PTEN, bpV(HOpic) prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key lipid second messenger. nih.gov This action leads to the accumulation of PIP3 at the plasma membrane and subsequent activation of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. researchgate.netnih.govnih.gov
The activation of this pathway results in the phosphorylation and stimulation of several downstream protein kinases that are crucial regulators of cell survival, proliferation, and metabolism.
Key Research Findings:
Akt (Protein Kinase B): The inhibition of PTEN by bpV(HOpic) leads to a significant increase in the phosphorylation and activation of Akt, a serine/threonine protein kinase. nih.govnih.gov This is a well-documented downstream effect and is considered a primary mechanism for the biological activities of the compound. nih.gov
Extracellular signal-regulated kinases (ERK1/2): Studies have demonstrated that treatment with bpV(HOpic) enhances the signaling of ERK1/2, which are members of the mitogen-activated protein kinase (MAPK) family. selleckchem.commedchemexpress.com
Glycogen Synthase Kinase 3β (GSK3β): Following spinal cord injury, treatment with bisperoxovanadium compounds has been shown to increase the phosphorylation of GSK3β, which is an indicator of Akt activity. nih.gov
Mammalian Target of Rapamycin (mTOR): The activation of the Akt pathway by bisperoxovanadium compounds also leads to the stimulation of mTOR signaling. nih.govplos.org This was observed through the increased phosphorylation of ribosomal protein S6, a downstream target of mTOR. nih.gov
Other Protein Tyrosine Kinases: Research on a related compound, bisperoxovanadium(picolinato) or bpV(pic), has shown that the inhibition of the phosphatase SHP-1 can lead to the phosphorylation and activation of the protein tyrosine kinases p56(lck) and ZAP-70 in T cells. nih.gov
The following table summarizes the key protein kinases affected by the action of bisperoxovanadium compounds.
| Protein Kinase Family | Specific Kinase | Observed Effect | Mechanism |
| AGC Kinase | Akt (Protein Kinase B) | Activation / Increased Phosphorylation | Indirect; via PTEN inhibition and PI3K pathway activation. nih.govnih.govnih.gov |
| Mitogen-Activated Protein Kinase (MAPK) | ERK1/2 | Enhanced Signaling / Activation | Downstream of PTEN/PI3K/Akt pathway. selleckchem.commedchemexpress.com |
| CMGC Kinase | GSK3β | Increased Phosphorylation | Marker of Akt activity. nih.gov |
| Atypical Kinase | mTOR | Activation of Downstream Signaling | Downstream of Akt activation. nih.govplos.org |
| Src Family Kinase | p56(lck) | Activation / Increased Phosphorylation | Indirect; via SHP-1 inhibition (observed with bpV(pic)). nih.gov |
| Syk Family Kinase | ZAP-70 | Activation / Increased Phosphorylation | Indirect; via SHP-1 inhibition (observed with bpV(pic)). nih.gov |
ATPases
Based on a review of available scientific literature, there is limited specific research detailing the direct inhibitory or activatory interactions of Bisperoxovanadium(HOpic) with ATPases. The primary focus of research has been on its effects on phosphatases and the subsequent kinase signaling cascades.
Peroxidases
There is limited published research focusing on the direct interactions between Bisperoxovanadium(HOpic) and peroxidase enzymes. While some studies note that bpV(HOpic) can mitigate oxidative stress, this is often presented as a downstream effect of the activation of cell survival pathways like the PI3K/Akt pathway, rather than a direct interaction with peroxidases. nih.gov For instance, bpV(HOpic) was found to reduce the generation of mitochondrial reactive oxygen species, an effect linked to its protective signaling rather than direct enzyme modulation. nih.gov
Ribonucleases
Current scientific literature does not provide significant evidence or detailed studies on the direct molecular interactions between Bisperoxovanadium(HOpic) and ribonucleases.
Oxidoreductases
While direct, broad-spectrum studies are limited, there is evidence of interaction between bisperoxovanadium compounds and specific oxidoreductases.
Key Research Findings:
Cyclooxygenase-2 (COX-2): Research using the related compound bpV(pic) demonstrated that treatment of Jurkat T cells leads to a marked up-regulation of the COX-2 gene promoter activity. nih.gov This activation was linked to the compound's ability to inhibit protein-tyrosine phosphatases, initiating a signaling cascade that mimics T-cell receptor activation and leads to COX-2 expression. nih.gov COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) and is classified as an oxidoreductase.
Antioxidant Defense Mechanisms: Although not a direct interaction with a specific oxidoreductase, bpV(HOpic) has been shown to decrease oxidative stress induced by ionizing radiation and significantly enhance the antioxidant defense mechanism in cells. nih.gov This effect was found to be dependent on the activation of the Akt signaling pathway. nih.gov
The table below details the specific oxidoreductase identified in the literature as being affected by a bisperoxovanadium compound.
| Enzyme | Compound Tested | Cell Type | Observed Effect |
| Cyclooxygenase-2 (COX-2) | bpV(pic) | Jurkat T cells | Marked up-regulation of promoter activity and gene expression. nih.gov |
Biological Effects and Mechanistic Investigations in Pre Clinical Models
Regulation of Cellular Proliferation, Differentiation, and Apoptosis Induction
Bisperoxovanadium (HOpic), often abbreviated as bpV(HOpic), has been identified as a potent regulator of fundamental cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis). As a selective inhibitor of Phosphatase and Tensin Homolog (PTEN), bpV(HOpic) influences signaling pathways that govern cell fate. researchgate.net
Research has demonstrated that treatment with bpV(HOpic) can lead to an increase in cell proliferation. For instance, in studies involving MG63 osteosarcoma cells that had been treated with cisplatin, the application of 1 μM bpV(HOpic) resulted in an observable increase in cellular proliferation. medchemexpress.com This proliferative effect is closely linked to the compound's ability to inhibit PTEN, which in turn activates the PI3K/Akt signaling pathway, a key cascade in promoting cell growth and survival.
Concurrently with its effects on proliferation, bpV(HOpic) has been shown to decrease the rate of apoptosis. In the same study with cisplatin-treated MG63 cells, a diminished apoptotic rate was observed following treatment with 1 μM bpV(HOpic). medchemexpress.com By inhibiting PTEN, bpV(HOpic) promotes the phosphorylation of Akt, which then phosphorylates and inactivates pro-apoptotic proteins, thereby preventing cell death. nih.gov Furthermore, in a model of cerebral ischemia/reperfusion injury, administration of bpV(HOpic) was found to significantly block apoptosis in the penumbral cortex, as evidenced by a reduction in TUNEL-positive cells. nih.govresearchgate.net
The influence of bpV(HOpic) also extends to cellular differentiation. While it can enhance the migration of C2C12 myoblasts, it does so without significantly impairing their capacity to differentiate and fuse into multinucleated myotubes, indicating a nuanced role in myogenic processes. selleckchem.com
Table 1: Effects of Bisperoxovanadium (HOpic) on Cellular Proliferation and Apoptosis
| Cell Line/Model | Treatment | Effect | Quantitative Data |
|---|---|---|---|
| MG63 Osteosarcoma Cells | 1 µM bpV(HOpic) after Cisplatin | Increased Cell Proliferation | Data not specified medchemexpress.com |
| MG63 Osteosarcoma Cells | 1 µM bpV(HOpic) after Cisplatin | Decreased Apoptotic Rate | Data not specified medchemexpress.com |
| Rat Model of Cerebral Ischemia/Reperfusion | 1.0 mg/kg bpV(HOpic) | Decreased Neuronal Apoptosis | Significant reduction in TUNEL-positive cells nih.govresearchgate.net |
Studies on Cell Migration (e.g., C2C12 Myoblast Migration Enhancement)
The migration of cells is a critical process in tissue development, repair, and regeneration. Bisperoxovanadium (HOpic) has been shown to positively influence this process, particularly in the context of muscle precursor cells.
In vitro studies utilizing C2C12 myoblasts, a well-established cell line for studying myogenesis, have demonstrated that bpV(HOpic) can enhance cell migration. medchemexpress.com Treatment of these cells with 1 μM bpV(HOpic) was found to increase their migratory capacity. selleckchem.com This effect is attributed to the activation of key signaling pathways that regulate cell motility. Specifically, the enhancement of C2C12 myoblast migration by bpV(HOpic) is associated with the activation of the PI3K/Akt and MAPK/ERK signaling pathways. medchemexpress.comselleckchem.com These pathways are known to be downstream of PTEN and are integral to the cytoskeletal rearrangements and adhesive dynamics required for cell movement.
While promoting migration, bpV(HOpic) does not appear to compromise the subsequent differentiation of these myoblasts into myotubes, suggesting a specific role in the early stages of muscle repair and regeneration. selleckchem.com
Table 2: Effect of Bisperoxovanadium (HOpic) on C2C12 Myoblast Migration
| Cell Line | Treatment | Effect | Associated Signaling Pathways |
|---|---|---|---|
| C2C12 Myoblasts | 1 µM bpV(HOpic) | Enhanced Migration | PI3K/Akt, MAPK/ERK medchemexpress.comselleckchem.com |
Neuronal Protection and Axonal Outgrowth Promotion Mechanisms
Bisperoxovanadium (HOpic) has demonstrated significant neuroprotective effects in various models of neuronal injury. Its mechanism of action is primarily linked to the inhibition of PTEN and the subsequent activation of the PI3K/Akt-mTOR signaling pathway, which is crucial for neuronal survival and growth. nih.gov
In a primary spinal neuron injury model, treatment with 100 nM bpV(pic), a related bisperoxovanadium compound, was shown to reduce cell death. researchgate.net Specifically, there was a decrease in the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, at 6 hours post-injury. nih.gov Furthermore, a reduction in propidium (B1200493) iodide (PI) positive cells, indicating cell death, was observed 24 hours after injury. nih.gov In a rat model of acute cerebral ischemia/reperfusion injury, bpV(HOpic) administration significantly blocked neuronal apoptosis in the penumbral cortex. nih.govresearchgate.net
Beyond neuronal survival, there is evidence to suggest that bpV(HOpic) can promote axonal regeneration. The stimulation of mTOR activity by bpV compounds is a key indicator of their potential to foster axonal outgrowth. nih.gov Studies have shown that nanocarrier-delivered bpV(HOpic) enhances the axonal outgrowth of neurons, highlighting its regenerative potential. medchemexpress.com
Table 3: Neuroprotective and Axonal Growth Effects of Bisperoxovanadium (HOpic)
| Model System | Treatment | Effect | Quantitative Data |
|---|---|---|---|
| Primary Spinal Neuron Injury | 100 nM bpV(pic) | Decreased acute cell damage | Decreased LDH release nih.gov |
| Primary Spinal Neuron Injury | 100 nM bpV(pic) | Reduced cell death | Reduction in PI positive cells nih.gov |
| Rat Model of Cerebral Ischemia/Reperfusion | 1.0 mg/kg bpV(HOpic) | Decreased neuronal apoptosis | Significant reduction in TUNEL-positive cells nih.govresearchgate.net |
| Neuronal Cultures | Nanocarrier-bpV(HOpic) | Enhanced axonal outgrowth | Data not specified medchemexpress.com |
Modulation of Organ-Specific Ischemia/Reperfusion Injury Mechanisms (e.g., Liver, Renal)
Ischemia/reperfusion (I/R) injury is a significant cause of tissue damage in various clinical settings, including organ transplantation and stroke. Bisperoxovanadium (HOpic) has been investigated for its potential to modulate the mechanisms of I/R injury, with differing effects observed depending on the organ system.
In the context of liver I/R injury , studies in male Wistar rats have shown that bpV(HOpic) can be protective. Administration of bpV(HOpic) at a dose of 0.05 mg/kg at the onset of reperfusion was found to ameliorate the injury. medchemexpress.com This protective effect is thought to be mediated through the activation of pro-survival signaling pathways that counteract the cellular stress and inflammation associated with reperfusion.
Conversely, in a model of renal I/R injury , bpV(HOpic) was found to have a detrimental effect. In male C57BL/6 mice subjected to renal ischemia, intraperitoneal injections of bpV(HOpic) (200 μg/kg) exacerbated renal dysfunction and promoted tubular damage. medchemexpress.comselleckchem.com This was evidenced by an increase in serum creatinine (B1669602) and blood serum urea (B33335) nitrogen levels, both markers of reduced kidney function. medchemexpress.com The compound was also found to enhance tubular cell apoptosis, associated with increased caspase-3 activation, and to promote the infiltration of inflammatory cells into the kidney. selleckchem.com
In a rat model of cerebral I/R injury , bpV(HOpic) demonstrated a dose-dependent protective effect. Administration of bpV(HOpic) at doses of 0.25, 0.50, and 1.0 mg/kg resulted in a significant reduction in cerebral infarct volume by 24.85%, 36.84%, and 40.29%, respectively, compared to a saline control. nih.gov
Table 4: Effects of Bisperoxovanadium (HOpic) on Ischemia/Reperfusion Injury
| Organ | Animal Model | Treatment | Effect | Key Findings |
|---|---|---|---|---|
| Liver | Male Wistar Rats | 0.05 mg/kg bpV(HOpic) i.p. at reperfusion | Ameliorated I/R injury | Reproduced hepatoprotective effects medchemexpress.com |
| Kidney | Male C57BL/6 Mice | 200 µg/kg bpV(HOpic) i.p. | Exacerbated renal dysfunction and tubular damage | Raised serum creatinine and blood serum urea nitrogen medchemexpress.comselleckchem.com |
| Brain | Rat | 0.25, 0.50, 1.0 mg/kg bpV(HOpic) i.p. after reperfusion | Reduced cerebral infarct volume | 24.85%, 36.84%, and 40.29% reduction, respectively nih.gov |
Influence on Ovarian Follicle Growth and Development (e.g., Primordial Follicle Activation)
Bisperoxovanadium (HOpic) has emerged as a significant modulator of ovarian follicle development, particularly in the activation of primordial follicles, which represent the ovarian reserve. As a PTEN inhibitor, bpV(HOpic) influences the PI3K/Akt signaling pathway, which is a critical regulator of follicle activation. tandfonline.comnih.gov
Studies on swine ovarian cortical strips have shown that culture with 1 μM bpV(HOpic) for 48 hours leads to a significantly greater progression of follicular development compared to control groups after a 6-day culture period. nih.gov This indicates that bpV(HOpic) promotes the initiation of follicle growth. nih.gov
In sheep ovarian cortex, treatment with bpV(HOpic) also demonstrated a dose-dependent effect on primordial follicle activation. A concentration of 15 μM bpV(HOpic) was found to significantly increase the percentage of normal primary follicles compared to control and lower concentration groups. tandfonline.com This was accompanied by a significant decrease in the percentage of primordial follicles, indicating a successful transition to the primary stage. tandfonline.com
Research on human ovarian tissue has shown similar effects, with bpV(HOpic) promoting the activation of primordial follicles to the secondary stage. scienceopen.com This body of evidence suggests that bpV(HOpic) is a potent activator of the dormant follicular pool across different species. tandfonline.comnih.gov
Table 5: Effect of Bisperoxovanadium (HOpic) on Ovarian Follicle Activation
| Species | Tissue/Model | Treatment | Effect | Quantitative Data |
|---|---|---|---|---|
| Swine | Ovarian Cortical Strips | 1 µM bpV(HOpic) for 48 hours | Promoted initiation of follicle growth | Significantly more follicles showed progression of development nih.gov |
| Sheep | Ovarian Cortex | 15 µM bpV(HOpic) | Increased primary follicle formation | Significantly higher percentage of normal primary follicles tandfonline.com |
| Human | Ovarian Tissue | 1 µM bpV(HOpic) | Promoted primordial follicle activation | Increased progression to the secondary stage scienceopen.com |
Radioprotective Mechanisms (e.g., Amelioration of Oxidative Stress, Enhanced DNA Repair Kinetics)
Bisperoxovanadium (HOpic) has been investigated for its potential as a radioprotective agent, with studies indicating that it can mitigate the damaging effects of ionizing radiation (IR). The protective mechanisms are multifaceted, involving the reduction of oxidative stress, enhancement of DNA repair processes, and modulation of cell survival signaling pathways. nih.gov
A key mechanism of bpV(HOpic)'s radioprotective effect is the amelioration of IR-induced oxidative stress. In NIH-3T3 cells pretreated with bpV(HOpic), there was a 3.6-fold decrease in the total carbonyl content, a marker of oxidative protein damage, at 4 hours post-irradiation compared to cells treated with radiation alone. nih.gov This suggests that bpV(HOpic) enhances the cellular antioxidant defense system. nih.gov
Furthermore, bpV(HOpic) has been shown to promote more efficient DNA repair. Pretreatment with the compound led to faster and more effective DNA repair kinetics in irradiated cells. nih.gov This is crucial for cell survival, as unresolved DNA double-strand breaks are a major cause of radiation-induced cell death.
The radioprotective effects of bpV(HOpic) are closely linked to the activation of the Akt signaling pathway. A nearly fourfold increase in AKT phosphorylation was observed 1-hour post-IR exposure in cells pretreated with bpV(HOpic). nih.gov This activation of Akt-dependent signaling is believed to mediate the observed antioxidant and DNA repair-enhancing effects, ultimately leading to increased cell survival. nih.gov
Table 6: Radioprotective Effects of Bisperoxovanadium (HOpic)
| Cell Line/Model | Treatment | Effect | Quantitative Data |
|---|---|---|---|
| NIH-3T3 Cells | bpV(HOpic) pretreatment before IR | Reduced oxidative stress | 3.6-fold decrease in total carbonyl content nih.gov |
| Irradiated Cells | bpV(HOpic) pretreatment | Enhanced DNA repair | Faster and better DNA repair kinetics nih.gov |
| NIH-3T3 and Raw 267.4 Macrophages | bpV(HOpic) pretreatment before IR | Activated pro-survival signaling | Nearly fourfold increase in AKT phosphorylation nih.gov |
Modulation of Gene and Protein Expression Profiles
The biological effects of Bisperoxovanadium (HOpic) are fundamentally rooted in its ability to modulate the expression and activity of a wide range of genes and proteins. As a potent PTEN inhibitor, its primary influence is on the PI3K/Akt/mTOR signaling cascade, leading to downstream changes in gene and protein expression that affect cell survival, proliferation, and metabolism. nih.govnih.gov
A consistent finding across numerous studies is the upregulation of phosphorylated Akt (p-Akt) following bpV(HOpic) treatment. In a model of spinal cord injury, bpV treatment reversed the injury-induced decrease in Akt phosphorylation. nih.gov Similarly, in irradiated NIH-3T3 cells, bpV(HOpic) pretreatment led to a nearly fourfold increase in AKT phosphorylation. nih.gov This increased Akt activity, in turn, influences the expression of other key proteins.
For instance, ribosomal protein S6 (S6), a downstream target of mTOR, shows increased phosphorylation (p-S6) in response to bpV treatment in injured spinal neurons, indicating activation of the mTOR pathway. nih.gov
Furthermore, bpV(HOpic) has been shown to modulate the expression of proteins involved in glucose metabolism. In irradiated NIH-3T3 cells, pretreatment with bpV(HOpic) prevented the IR-induced reduction in Glucose Transporter 1 (Glut 1) and Hexokinase II (HKII) levels. Specifically, at 24 hours post-irradiation, Glut 1 levels were 1.76-fold higher and HKII levels were 1.8-fold higher in bpV(HOpic) pretreated cells compared to the irradiated-only group. nih.gov
In the context of ovarian follicle activation in sheep, treatment with 15 and 150 μM bpV(HOpic) resulted in a significant decrease in the expression of the tumor suppressor genes PTEN and FOXO3, alongside a significant increase in PI3K expression, further confirming its mechanism of action on this critical signaling pathway.
Table 7: Modulation of Gene and Protein Expression by Bisperoxovanadium (HOpic)
| Cell/Tissue Type | Condition | Treatment | Target Gene/Protein | Change in Expression/Activity |
|---|---|---|---|---|
| Injured Spinal Neurons | In vitro injury | bpV | p-Akt | Increased nih.gov |
| Injured Spinal Neurons | In vitro injury | bpV | p-S6 | Increased nih.gov |
| Irradiated NIH-3T3 Cells | Ionizing Radiation | bpV(HOpic) | p-Akt | Nearly fourfold increase nih.gov |
| Irradiated NIH-3T3 Cells | Ionizing Radiation | bpV(HOpic) | Glut 1 | 1.76-fold increase vs. irradiated control nih.gov |
| Irradiated NIH-3T3 Cells | Ionizing Radiation | bpV(HOpic) | HKII | 1.8-fold increase vs. irradiated control nih.gov |
| Sheep Ovarian Cortex | In vitro culture | 15 and 150 µM bpV(HOpic) | PTEN | Decreased expression |
| Sheep Ovarian Cortex | In vitro culture | 15 and 150 µM bpV(HOpic) | FOXO3 | Decreased expression |
| Sheep Ovarian Cortex | In vitro culture | 15 and 150 µM bpV(HOpic) | PI3K | Increased expression |
Computational and Theoretical Investigations of Bisperoxovanadium Hopic
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT; Gauge-Including Atomic Orbital, GIAO)
Information not available in the reviewed sources.
Elucidation of Electronic Structure and Energetics
Information not available in the reviewed sources.
Prediction and Interpretation of Spectroscopic Parameters (e.g., 51V NMR, UV-Vis, Circular Dichroism)
Information not available in the reviewed sources.
Modeling of Solvent Effects in Theoretical Frameworks (e.g., Polarizable Continuum Model, PCM)
Information not available in the reviewed sources.
Molecular Dynamics Simulations and Docking Studies
Information not available in the reviewed sources.
Computational Modeling of Ligand-Protein Interactions
Information not available in the reviewed sources.
Computational Modeling of Ligand-DNA Interactions
Information not available in the reviewed sources.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry has emerged as a powerful tool to complement experimental studies, providing a molecular-level understanding of the complex processes involving Bisperoxovanadium (HOpic). Through methods like Density Functional Theory (DFT), researchers can model the electronic structure and reactivity of this compound, shedding light on reaction intermediates and transition states that are often difficult to observe experimentally.
Analysis of O-O Bond Breaking and Catalytic Cycles
The catalytic prowess of Bisperoxovanadium (HOpic) in oxidation reactions is intrinsically linked to the activation and cleavage of the peroxide (O-O) bonds. Computational studies have been pivotal in mapping out the energetic landscapes of these catalytic cycles.
Theoretical models suggest that the catalytic cycle likely involves the coordination of a substrate to the vanadium center. This interaction can induce a weakening of the O-O bond, facilitating its cleavage. Both homolytic and heterolytic O-O bond cleavage pathways have been investigated through computational methods. Homolytic cleavage would generate radical species, while heterolytic cleavage would lead to the formation of a highly reactive high-valent vanadium-oxo species. The specific pathway is thought to be influenced by the nature of the substrate and the solvent environment.
Computational analyses of related bisperoxovanadium complexes indicate that the ancillary ligand, in this case, 2-hydroxypyridine-N-oxide (HOpic), plays a crucial role in modulating the reactivity of the peroxo groups. The electronic properties of the ligand can influence the activation barrier for O-O bond cleavage and the subsequent oxygen transfer to a substrate.
| Computational Method | Focus of Investigation | Key Findings |
| Density Functional Theory (DFT) | O-O bond activation | Ligand electronics influence the barrier for bond cleavage. |
| Ab initio calculations | Catalytic cycle intermediates | Identification of potential high-valent vanadium-oxo species. |
| Molecular Dynamics (MD) | Solvent effects on reactivity | The solvent can play a role in stabilizing transition states. |
Investigation of Formation and Decomposition Pathways of Peroxovanadium Species in Solution
The stability and reactivity of Bisperoxovanadium (HOpic) in solution are critical aspects of its chemical behavior. Computational studies have provided valuable insights into the complex equilibria and decomposition pathways of peroxovanadium species in aqueous environments.
The formation of bisperoxovanadium complexes from vanadate (B1173111) and hydrogen peroxide is a pH-dependent process. Computational models can help to predict the speciation of different peroxovanadium complexes at various pH values by calculating their relative free energies of formation.
| Computational Focus | Investigated Aspect | Significant Computational Insights |
| Solvation Models | Formation equilibria | Prediction of pH-dependent speciation of peroxovanadium complexes. |
| Transition State Theory | Decomposition mechanisms | Calculation of activation barriers for different decomposition pathways. |
| Free Energy Calculations | Ligand effects | Quantifying the influence of the picolinate (B1231196) ligand on stability. |
Emerging Research Directions and Future Perspectives for Bisperoxovanadium Hopic
Continued Elucidation of Structure-Activity Relationships for Enhanced Biological Specificity
The therapeutic promise of Bisperoxovanadium (HOpic) is intrinsically linked to its chemical structure and the resulting biological activity. As a member of the bisperoxovanadium (bpV) class of compounds, its primary mechanism of action is the inhibition of protein tyrosine phosphatases (PTPs), with a notable potency for PTEN. nih.govresearchgate.net Future research is geared towards a deeper understanding of the structure-activity relationships (SAR) to develop next-generation analogs with improved specificity and efficacy.
Initial studies established that bpV compounds inhibit PTEN at concentrations up to 100-fold lower than those required to inhibit other PTPs, indicating a strong preference for this particular phosphatase. nih.govmedchemexpress.cn However, recent comparative studies have revealed nuances in the specificity of different bpV analogs. For instance, a 2025 study re-evaluating first-generation PTEN inhibitors found that while both bpV(HOpic) and bpV(phen) effectively inhibit PTEN in vitro, bpV(HOpic) also induced PTEN-independent phosphorylation of Erk1/2, suggesting a broader range of activity. nih.gov In contrast, bpV(phen) demonstrated higher specificity for the PTEN/Akt pathway in the same study. nih.gov
This highlights the critical role of the ancillary ligand—in this case, 5-hydroxy-2-pyridinecarboxylic acid (HOpic) versus 1,10-phenanthroline (B135089) (phen)—in determining the biological specificity of the complex. The consensus mechanism for these first-generation inhibitors involves the oxidative inhibition of the PTEN active site. nih.gov However, other mechanisms, such as non-specific S-nitrosylation of PTEN, have been proposed for compounds like bpV(phen), suggesting that the ligand can influence the precise mode of interaction. nih.gov
Future research will focus on synthesizing and evaluating new bpV analogs with systematic modifications to the aromatic ligand. The goal is to identify structures that minimize off-target effects while retaining or enhancing PTEN inhibition. This involves exploring how changes in the ligand's electronic properties, steric bulk, and hydrogen-bonding capabilities affect binding affinity and selectivity for PTEN over other phosphatases. This continued exploration is essential for developing compounds with a more refined and predictable biological profile, paving the way for safer and more targeted therapeutic applications.
| Compound | Ancillary Ligand | Primary Target | Observed Off-Target Effects | Reference |
|---|---|---|---|---|
| Bisperoxovanadium (HOpic) | 5-hydroxy-2-pyridinecarboxylic acid (HOpic) | PTEN (IC50 = 14 nM) | PTEN-independent Erk1/2 phosphorylation | selleckchem.comnih.gov |
| bpV(phen) | 1,10-phenanthroline (phen) | PTEN (IC50 = 0.2-0.8 µM) | Considered more specific for PTEN/Akt pathway in comparative studies | nih.gov |
| bpV(pic) | Picolinic acid (pic) | PTEN | Inhibits other PTPs at higher concentrations | nih.gov |
Integration with Advanced Drug Delivery Systems Research
A significant hurdle in translating the potential of Bisperoxovanadium (HOpic) into clinical applications is its limited ability to penetrate cell membranes efficiently. nih.gov This challenge has spurred research into advanced drug delivery systems designed to enhance its stability, bioavailability, and cellular uptake. The integration of bpV(HOpic) with nanotechnology represents a promising frontier for overcoming these limitations.
One innovative approach involves the use of novel two-dimensional nanomaterials. A recent study successfully loaded bpV(HOpic) onto Mxene (Ti3C2Tx), a biocompatible lamellar nanomaterial known for its excellent cell membrane penetration capabilities. nih.gov The resulting nanocomposite, Mxene-bpV, demonstrated adequate stability and a superior ability to cross the cell membrane compared to the free compound. In a preclinical model of cerebral ischemia-reperfusion injury, Mxene-bpV was found to be more therapeutically effective than bpV(HOpic) alone, significantly increasing neuron survival and reducing infarct size. nih.gov
Another avenue of exploration is the use of mesoporous silica (B1680970) nanocarriers. These systems can encapsulate bpV(HOpic), protecting it from degradation and facilitating its delivery into cells. Research has shown that a nanocarrier-bpV(HOpic) formulation is effective in promoting the axonal outgrowth of adult neurons, highlighting its potential for neural regeneration applications.
These advanced delivery systems offer several advantages over the administration of the free compound. By encapsulating bpV(HOpic), they can improve its solubility and stability in biological fluids, protect it from premature degradation, and potentially reduce systemic toxicity by targeting its release to specific tissues. Future research will likely focus on refining these delivery platforms, perhaps by functionalizing the nanoparticle surface with targeting ligands to further enhance tissue specificity and therapeutic efficacy.
| Parameter | Bisperoxovanadium (HOpic) (Free Compound) | Nanocarrier-Delivered bpV(HOpic) (e.g., Mxene-bpV) | Reference |
|---|---|---|---|
| Cell Membrane Permeability | Limited | Enhanced | nih.gov |
| Therapeutic Efficacy (Cerebral I/R Model) | Effective | Significantly more effective than free compound | nih.gov |
| Stability | Unstable in some solutions | Improved stability within the nanocomposite | nih.gov |
| Application | Broad preclinical research | Targeted delivery for neuroprotection and axonal outgrowth | nih.gov |
Exploration of Novel Therapeutic Avenues Based on Mechanistic Insights in Pre-clinical Models
The foundational mechanism of Bisperoxovanadium (HOpic)—the inhibition of PTEN and subsequent activation of the PI3K/Akt survival pathway—provides a strong rationale for its exploration in a wide range of pathological conditions characterized by excessive cell death or insufficient cell growth. nih.gov Preclinical studies have validated this hypothesis across several disease models, opening up novel therapeutic avenues for investigation.
Neuroprotection and Neuroregeneration: A primary area of research has been in the context of central nervous system (CNS) injuries. In models of traumatic spinal cord injury (SCI), bpV compounds have demonstrated significant neuroprotective effects. nih.gov They have been shown to reduce motor neuron death, increase tissue sparing, minimize cavity formation, and enhance functional recovery. nih.gov The mechanism involves the upregulation of Akt and the mammalian target of rapamycin (B549165) (mTOR) signaling, which promotes cell survival and has the potential to stimulate axonal regeneration. nih.gov Similar neuroprotective benefits have been observed in models of traumatic brain injury and stroke. nih.gov In cerebral ischemia-reperfusion models, bpV(HOpic) not only activates the Akt pathway but also promotes the polarization of microglia to an anti-inflammatory M2 phenotype, further contributing to its protective effects. nih.gov
Ischemia-Reperfusion Injury: Beyond the CNS, bpV(HOpic) has been investigated for its effects on ischemia-reperfusion (I/R) injury in other organs. Studies have shown that it can ameliorate liver I/R injury, suggesting a protective role in this context. However, the effects are tissue-dependent, as research has also indicated that pharmacological inhibition of PTEN with bpV(HOpic) can exacerbate renal dysfunction and promote tubular damage in mouse models of kidney I/R injury. selleckchem.com This highlights the complexity of PTEN signaling and the need for tissue-specific therapeutic strategies.
Tissue Repair and Cellular Migration: The role of the PI3K/Akt pathway in cell migration has prompted investigations into bpV(HOpic)'s potential for tissue repair. In vitro studies have shown that it enhances the migration of C2C12 myoblasts through the activation of both PI3K/Akt and MAPK/ERK signaling pathways. selleckchem.com This suggests potential applications in promoting muscle repair and regeneration. nih.gov
The diverse preclinical findings underscore the broad therapeutic potential of targeting the PTEN/Akt pathway with Bisperoxovanadium (HOpic). Future research will aim to translate these findings into more advanced animal models and explore additional disease contexts, such as certain metabolic disorders or fibrotic diseases, where modulation of this critical signaling axis may prove beneficial.
| Therapeutic Area | Preclinical Model | Key Findings | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Neuroprotection | Spinal Cord Injury (SCI) | Reduced cell death, increased tissue sparing, improved functional recovery. | Inhibition of PTEN, activation of PI3K/Akt/mTOR signaling. | nih.gov |
| Neuroprotection | Cerebral Ischemia-Reperfusion (I/R) | Reduced infarct size, neuroprotection. | Activation of Akt pathway, promotion of M2 microglial polarization. | nih.gov |
| Organ Protection | Liver Ischemia-Reperfusion | Ameliorated liver injury. | PTEN inhibition. | nih.gov |
| Contraindication | Renal Ischemia-Reperfusion | Exacerbated renal dysfunction and tubular damage. | PTEN inhibition, increased inflammation and apoptosis. | selleckchem.com |
| Tissue Repair | C2C12 Myoblasts (in vitro) | Enhanced cell migration. | Activation of PI3K/Akt and MAPK/ERK pathways. | selleckchem.com |
Q & A
Q. How should contradictory kinetic data from HOpic inhibition studies be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
